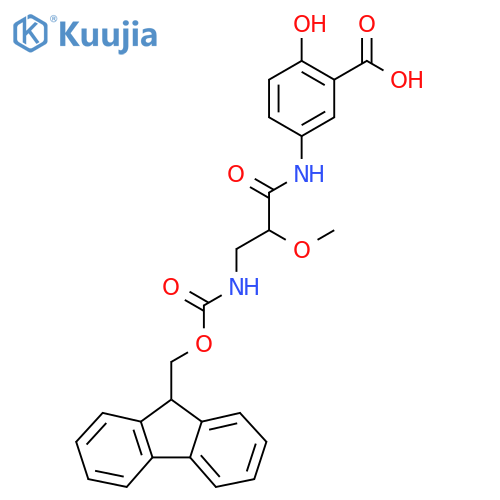

Cas no 2172314-05-3 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid)

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid 化学的及び物理的性質

名前と識別子

-

- 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid

- EN300-1512735

- 2172314-05-3

- 5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-2-hydroxybenzoic acid

-

- インチ: 1S/C26H24N2O7/c1-34-23(24(30)28-15-10-11-22(29)20(12-15)25(31)32)13-27-26(33)35-14-21-18-8-4-2-6-16(18)17-7-3-5-9-19(17)21/h2-12,21,23,29H,13-14H2,1H3,(H,27,33)(H,28,30)(H,31,32)

- InChIKey: DNZLSTYDEKPAOU-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(C(NC1C=CC(=C(C(=O)O)C=1)O)=O)OC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 476.15835111g/mol

- どういたいしつりょう: 476.15835111g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 35

- 回転可能化学結合数: 9

- 複雑さ: 740

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 134Ų

- 疎水性パラメータ計算基準値(XlogP): 3.6

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1512735-1.0g |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-2-hydroxybenzoic acid |

2172314-05-3 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1512735-250mg |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-2-hydroxybenzoic acid |

2172314-05-3 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1512735-1000mg |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-2-hydroxybenzoic acid |

2172314-05-3 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1512735-5000mg |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-2-hydroxybenzoic acid |

2172314-05-3 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1512735-100mg |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-2-hydroxybenzoic acid |

2172314-05-3 | 100mg |

$2963.0 | 2023-09-27 | ||

| Enamine | EN300-1512735-500mg |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-2-hydroxybenzoic acid |

2172314-05-3 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1512735-2500mg |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-2-hydroxybenzoic acid |

2172314-05-3 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1512735-50mg |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-2-hydroxybenzoic acid |

2172314-05-3 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1512735-10000mg |

5-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanamido]-2-hydroxybenzoic acid |

2172314-05-3 | 10000mg |

$14487.0 | 2023-09-27 |

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid 関連文献

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acidに関する追加情報

5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic Acid: A Comprehensive Overview

The compound with CAS No. 2172314-05-3, known as 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxy substituent, and a hydroxyl group attached to the benzoic acid moiety. The presence of these functional groups makes it a versatile building block for advanced chemical synthesis.

Recent studies have highlighted the importance of such compounds in the development of bioconjugates and drug delivery systems. The Fmoc group, in particular, has been widely used as a protective group in peptide synthesis due to its stability under basic conditions and ease of removal under acidic conditions. This property makes the compound an ideal candidate for applications in peptide-based therapeutics and dendrimer synthesis. Moreover, the hydroxyl group on the benzoic acid moiety provides additional sites for functionalization, enabling the creation of multifunctional molecules with tailored properties.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The incorporation of the Fmoc group typically involves the reaction of an amine with fluorenylmethyloxycarbonyl chloride (FMOCCl) in the presence of a base. The methoxy group can be introduced via alkylation or through the use of pre-functionalized reagents. The hydroxyl group on the benzoic acid can be generated through oxidation or hydrolysis reactions, depending on the starting material.

The structural complexity of this compound also makes it a valuable tool in catalysis research. Recent advancements in asymmetric catalysis have demonstrated that such molecules can serve as ligands for metal catalysts, enabling highly enantioselective reactions. For instance, researchers have explored the use of Fmoc-containing ligands in palladium-catalyzed cross-coupling reactions, achieving excellent yields and enantioselectivities. These findings underscore the potential of this compound in developing more efficient and sustainable chemical processes.

Beyond its role in synthesis and catalysis, this compound has also found applications in materials science. Its ability to form self-assembled monolayers (SAMs) has been leveraged in the fabrication of advanced coatings and sensors. The Fmoc group contributes to the stability and adhesion properties of these SAMs, while the hydroxyl group provides sites for further functionalization. Recent studies have demonstrated that such materials can be used for selective recognition of specific analytes, making them promising candidates for biosensor applications.

In conclusion, 5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid is a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop advanced materials and therapeutic agents. As ongoing research continues to uncover new properties and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.

2172314-05-3 (5-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamido-2-hydroxybenzoic acid) 関連製品

- 1385775-64-3((2S)-2-(2R)-2-{(benzyloxy)carbonylamino}-3-sulfanylpropanamido-3-hydroxypropanoic acid)

- 2680828-73-1(benzyl N-({8-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)carbamate)

- 1567880-97-0((5R)-9-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-ol)

- 2245938-86-5(1H-Pyrazole-3-carboxylic acid, 5-(chloromethyl)-1-methyl-, methyl ester)

- 1115-63-5(L-Aspartic Acid Potassium Salt)

- 1214337-94-6(Pyridine, 5-bromo-2-(difluoromethoxy)-3-methyl-)

- 2127240-81-5(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-oxopyrrolidine-3-carboxylic acid)

- 1118833-53-6(Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate)

- 2679827-89-3(rac-(1R,7R,8R)-2-acetyl-2-azabicyclo5.1.0octane-8-carboxylic acid)

- 1804451-80-6(Methyl 4-amino-2-chloro-3-(difluoromethyl)pyridine-5-carboxylate)